3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Description
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring:
- Methyl groups at positions 3 and 5 on the aromatic ring.
- A [(2-methylphenyl)methoxy] substituent at position 4, introducing steric bulk and lipophilicity.
This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor in synthesizing neuroprotective or antioxidant agents . Its synthesis likely follows protocols similar to other substituted benzaldehydes, such as condensation reactions with amines or heterocycles under acidic conditions . The bulky 2-methylphenylmethoxy group may influence reactivity in cyclization or nucleophilic addition reactions compared to simpler analogs.
Properties
IUPAC Name |
3,5-dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-6-4-5-7-16(12)11-19-17-13(2)8-15(10-18)9-14(17)3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVOMWJCRSXXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Etherification of 3,5-Dimethyl-4-hydroxybenzaldehyde
A common approach involves starting with 3,5-dimethyl-4-hydroxybenzaldehyde, which undergoes nucleophilic substitution with 2-methylbenzyl halides to form the target ether.
$$
\text{3,5-dimethyl-4-hydroxybenzaldehyde} + \text{2-methylbenzyl bromide} \xrightarrow[\text{base}]{\text{solvent}} \text{3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde}
$$
- Conditions: Use of a suitable base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
- Temperature: Typically room temperature to moderate heating (25–80 °C).
- Reaction Time: Several hours to overnight for completion.
- The choice of base and solvent affects yield and purity.
- The reaction is generally monitored by TLC or HPLC.
Preparation of 3,5-Dimethyl-4-hydroxybenzaldehyde (Precursor)
This precursor can be synthesized via selective oxidation of 3,5-dimethylphenol derivatives or by directed lithiation and formylation of 1,3-dimethylbenzene derivatives.
- Oxidation: Using manganese-based catalysts or other oxidants to introduce the aldehyde group at the para position relative to the hydroxyl group.
- Formylation: Employing Reimer-Tiemann or Duff reactions under controlled conditions to achieve selective formylation.
Alternative Synthesis via Protection-Deprotection Strategy
- Protect the aldehyde group of 3,5-dimethyl-4-hydroxybenzaldehyde as an acetal.
- Perform etherification with 2-methylbenzyl halide.
- Deprotect the aldehyde group to yield the target compound.
This method helps in preventing side reactions involving the aldehyde during ether formation.
Use of Quaternary Ammonium Salts as Phase Transfer Catalysts
According to patent CN103524313A, quaternary ammonium salts such as tetrabutylammonium bromide can be used as phase transfer catalysts to facilitate the etherification reaction between phenolic substrates and benzyl halides in biphasic systems (organic/aqueous).
- This method enhances reaction rates and yields.
- It allows milder reaction conditions and easier product isolation.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Notes | Yield (%) (Reported) |
|---|---|---|---|
| Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde | Oxidation of 3,5-dimethylphenol with Mn catalyst | Selective formylation important | 70-85 |
| Etherification with 2-methylbenzyl bromide | K2CO3 or NaH, DMF or acetone, 25-80 °C, 6-24 h | Base and solvent critical for yield | 75-90 |
| Protection-deprotection method | Acetal protection, etherification, acidic deprotection | Prevents aldehyde side reactions | 65-80 |
| Phase transfer catalysis | Tetrabutylammonium bromide, biphasic system | Improved reaction rates and yields | 80-95 |
Research Findings and Analysis
- The phase transfer catalysis method is reported to be highly efficient, yielding up to 95% of the target compound with fewer side products, making it suitable for scale-up.
- The direct etherification method is straightforward but may require careful optimization of base and solvent to avoid incomplete reactions or side reactions.
- Protection of the aldehyde group is beneficial when harsh conditions are necessary for ether formation but adds extra synthetic steps.
- The choice of starting materials and reaction conditions directly influences the regioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzoic acid.
Reduction: 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
The compound 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is a chemical of interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry.
Pharmaceuticals
The compound has potential applications in the pharmaceutical industry, particularly in the development of new drug candidates. Its unique molecular structure can influence biological activity, making it a candidate for further biological evaluation.
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers or other materials that require specific chemical functionalities. The presence of the methoxy group may enhance solubility and reactivity in polymerization processes.
Dyes and Pigments
Due to its chromophoric properties, this compound may be explored for use in dyes and pigments, contributing to the development of colorants with specific light absorption characteristics.
Data Tables
| Hazard Classification | Signal Word | Precautionary Statements |
|---|---|---|
| Eye Irritant (Category 2) | Warning | P305 + P351 + P338: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Case Study 1: Synthesis of Novel Anticancer Agents
Researchers have investigated the derivatives of benzaldehyde compounds similar to this compound for their anticancer properties. In vitro studies demonstrated that modifications to the methoxy group significantly affected cytotoxicity against various cancer cell lines.
Case Study 2: Development of Functional Polymers
A study focused on using this compound as a monomer in polymer synthesis revealed that incorporating methoxy groups enhanced thermal stability and solubility of the resulting polymers. This property is advantageous for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent contributions.
Key Findings
Methyl groups at positions 3 and 5 enhance electron-donating effects, stabilizing the aromatic ring but reducing electrophilicity at the aldehyde position compared to methoxy-substituted analogs .
Lipophilicity and Solubility :
- The target compound’s lipophilicity (logP ~3.5–4.0, estimated) exceeds that of dimethoxy derivatives (e.g., 3,5-Dimethoxy-4-(2-methoxyethoxy)benzaldehyde, logP ~2.1), favoring membrane permeability and blood-brain barrier penetration .
- Water solubility is likely lower than analogs with polar groups (e.g., methoxyethoxy), limiting its use in aqueous formulations .
Biological Activity: While 4-anisaldehyde exhibits antimicrobial properties , the target compound’s bulky substituents may hinder interactions with bacterial membranes. However, its lipophilicity makes it a candidate for central nervous system (CNS)-targeted drugs, similar to dihydropyridine derivatives synthesized from related benzaldehydes .
Research Implications and Gaps
- Synthetic Challenges : The steric bulk of the 2-methylphenylmethoxy group may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) for efficient derivatization .
- Biological Screening: No direct data on the target compound’s bioactivity exists; future studies should evaluate its antioxidant, antimicrobial, and neuroprotective efficacy.
- Comparative Pharmacokinetics : Structural analogs with methoxyethoxy groups show balanced solubility and permeability, suggesting that hybrid derivatives could mitigate the target’s limitations .
Biological Activity
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is an organic compound characterized by its unique structural features, which include a benzaldehyde functional group and a methoxy group attached to a dimethyl-substituted benzene ring. This compound is part of a class of aromatic aldehydes that exhibit diverse biological activities, making them valuable in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Research has shown that benzaldehyde derivatives can exhibit significant antibacterial properties. A study evaluating the antibacterial activity of various benzaldehydes found that compounds with methoxy and hydroxyl substitutions demonstrated enhanced effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Benzaldehyde | 8.0 mM |
| 3,5-Dimethyl-4-methoxybenzaldehyde | 4.5 mM |
| This compound | TBD |
The exact MIC for this compound remains to be determined (TBD), but its structural similarities suggest potential efficacy.
Antifungal Activity
In addition to antibacterial properties, studies have indicated that certain benzaldehyde derivatives possess antifungal activity. For instance, compounds with methoxy groups have been shown to inhibit fungal growth effectively by disrupting cell membrane integrity .
Table 2: Antifungal Activity Comparison
| Compound Name | Zone of Inhibition (mm) |
|---|---|
| Benzaldehyde | 15 |
| 3,5-Dimethyl-4-methoxybenzaldehyde | 20 |
| This compound | TBD |
The antifungal activity of this compound is yet to be quantified but is anticipated based on its chemical profile.
Potential Anticancer Properties
Emerging research suggests that certain benzaldehyde derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. A study on related compounds indicated that modifications at specific positions on the aromatic ring could enhance selectivity towards cancer cells .
Case Study: Anticancer Activity Evaluation
In a study investigating the cytotoxic effects of various benzaldehydes on cancer cell lines (e.g., HeLa and LNCaP), it was found that compounds with additional methyl groups showed increased potency against cancer cells while maintaining lower toxicity towards normal cells .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (μM) in HeLa Cells | IC50 (μM) in LNCaP Cells |
|---|---|---|
| Benzaldehyde | >200 | >200 |
| 3,5-Dimethyl-4-methoxybenzaldehyde | 150 | 120 |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing a substituted benzaldehyde precursor (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde) with (2-methylphenyl)methyl bromide in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours. Purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize molar ratios (e.g., 1:1 aldehyde to alkylating agent) to minimize byproducts .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : Use -NMR to confirm the aldehyde peak (~190–192 ppm) and aromatic substituents. For example, the methoxy and methylphenyl groups generate distinct shifts in the 50–70 ppm and 20–30 ppm ranges, respectively .
- GC/MS : Analyze fragmentation patterns using DB-5 or HP-5 MS columns. The molecular ion peak (M) should align with the theoretical mass (CHO, ~278.3 g/mol). Compare retention indices with structurally similar aldehydes (e.g., syringaldehyde) .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylphenyl group influence reactivity in nucleophilic additions?
- Methodology :
- Perform kinetic studies using nucleophiles (e.g., hydrazines or Grignard reagents) under controlled conditions. Compare reaction rates with less hindered analogs (e.g., 4-methoxybenzaldehyde).
- Computational modeling (DFT calculations) can map electron density and steric maps around the aldehyde moiety to predict regioselectivity .
Q. What strategies mitigate instability during long-term storage or under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Assess pH-dependent degradation (e.g., 1–14 range) via UV-Vis spectroscopy. Acidic conditions may protonate the aldehyde, while alkaline media could promote oxidation .
Q. How can conflicting data on reaction yields or purity be resolved?
- Troubleshooting Steps :
- Verify starting material purity via H-NMR or elemental analysis.
- Re-examine reaction conditions (e.g., solvent polarity, temperature gradients) using design-of-experiments (DoE) frameworks.
- Cross-validate analytical methods (e.g., GC vs. LC-MS) to rule out column degradation or detector biases .
Applications in Pharmaceutical Research
Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., antioxidant or enzyme inhibition)?
- Methodology :
- Antioxidant Activity : Use DPPH or ABTS radical scavenging assays. Compare IC values with reference antioxidants (e.g., ascorbic acid) .
- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via fluorometric or colorimetric kits. Molecular docking studies can identify potential binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
